molecular formula C11H21Br2NO B14325635 (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol CAS No. 100156-22-7

(E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol

Cat. No.: B14325635
CAS No.: 100156-22-7
M. Wt: 343.10 g/mol
InChI Key: UTGLQFJKQZOSNW-MDZDMXLPSA-N
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Description

(E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol is an organic compound characterized by the presence of bromine atoms, a diethylamino group, and a hydroxyl group on a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol typically involves the bromination of a suitable precursor, followed by the introduction of the diethylamino group. One common method involves the bromination of 3-methylhex-4-en-3-ol using bromine in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity of bromination. After bromination, the diethylamino group is introduced through a nucleophilic substitution reaction using diethylamine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: 4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-one.

    Reduction: 4,5-Dihydro-6-(diethylamino)-3-methylhex-4-en-3-ol.

    Substitution: 4,5-Di(substituted)-6-(diethylamino)-3-methylhex-4-en-3-ol.

Scientific Research Applications

(E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol exerts its effects depends on its interaction with molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4,5-Dibromo-6-(methylamino)-3-methylhex-4-en-3-ol
  • 4,5-Dibromo-6-(ethylamino)-3-methylhex-4-en-3-ol
  • 4,5-Dibromo-6-(propylamino)-3-methylhex-4-en-3-ol

Comparison: (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol is unique due to the presence of the diethylamino group, which can enhance its solubility and reactivity compared to similar compounds with smaller alkyl groups. The bromine atoms also provide sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

100156-22-7

Molecular Formula

C11H21Br2NO

Molecular Weight

343.10 g/mol

IUPAC Name

(E)-4,5-dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol

InChI

InChI=1S/C11H21Br2NO/c1-5-11(4,15)10(13)9(12)8-14(6-2)7-3/h15H,5-8H2,1-4H3/b10-9+

InChI Key

UTGLQFJKQZOSNW-MDZDMXLPSA-N

Isomeric SMILES

CCC(C)(/C(=C(/CN(CC)CC)\Br)/Br)O

Canonical SMILES

CCC(C)(C(=C(CN(CC)CC)Br)Br)O

Origin of Product

United States

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